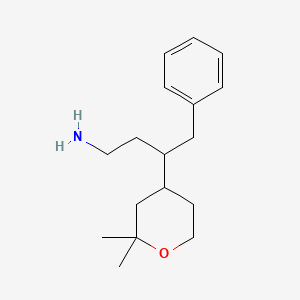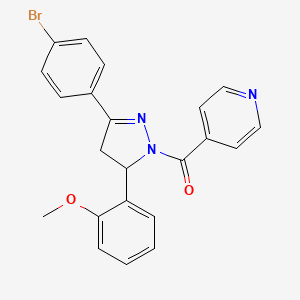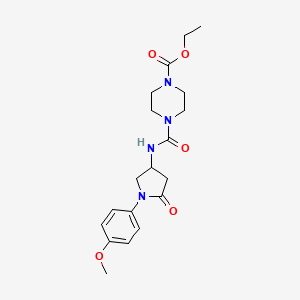![molecular formula C21H16ClN5O5 B2550794 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-12-2](/img/no-structure.png)
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield important intermediates, which can be further modified to obtain the final desired molecule. In the case of the compound "3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide", although not directly synthesized in the provided papers, we can infer from related research that similar compounds are synthesized through a series of reactions including cyclization, chlorination, and nucleophilic substitution. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine was achieved through a three-step process starting from methyl 3-aminothiophene-2-carboxylate and urea, resulting in a total yield of 42.4% . This suggests that the synthesis of the compound would likely involve similar steps and intermediates, potentially with additional steps to introduce the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction analysis is a common technique used to unambiguously assign the structure of complex molecules. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was confirmed using this method . Although the exact structure of the compound is not provided in the papers, the use of techniques such as X-ray diffraction, NMR, and MS spectrum are essential tools for confirming the molecular structure of similar compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail the chemical reactions specific to "3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide", but they do offer insights into the reactivity of related compounds. For instance, the presence of chloro, hydroxyl, nitro, and other substituents can significantly affect the antioxidant activity of a compound, as seen in the derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . These findings can be extrapolated to hypothesize about the reactivity of the compound , particularly in the context of its potential antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do describe the properties of related compounds. For example, the antioxidant activity of certain pyrrolidine derivatives was measured using the DPPH radical scavenging method and reducing power assay, indicating that these compounds have significant antioxidant potential . This suggests that the compound may also possess similar properties, which could be explored in further studies.
Scientific Research Applications
Antimicrobial Applications
Some derivatives of tetrahydropyrimidines, closely related to the chemical structure , have demonstrated significant antimicrobial activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds were synthesized and evaluated for their antimicrobial properties. These compounds exhibited notable inhibition of bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).
Antitumor and Antibacterial Agents
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally similar to the compound , have been synthesized as potential inhibitors of thymidylate synthase, demonstrating promising antitumor and antibacterial properties. These compounds were tested against various thymidylate synthases and found to be more potent than some established drugs in inhibiting human thymidylate synthase (Gangjee et al., 1996; Gangjee et al., 1997).
Diversity-Oriented Synthesis
Research into diversifying the pyrrolo[3,2-d]pyrimidine structure, which includes the compound of interest, has been conducted to enhance molecular diversity. This includes modifying the pyrimidine nitrogens, which opens up possibilities for developing novel therapeutic agents with varied biological activities (Marcotte et al., 2003).
Crystal Structure Analysis
Studies involving similar compounds, such as dihydropyrimidine compounds, have contributed significantly to the understanding of crystal structures in this chemical class. X-ray crystallography has been employed to determine the structures of novel dihydropyrimidine compounds, aiding in the deeper comprehension of their molecular configurations (Elliott et al., 1998).
Synthesis of Pyridothienopyrimidines and Pyridothienotriazines
Innovative synthetic routes have been developed for pyridothienopyrimidines and pyridothienotriazines, starting from similar base structures. These synthesis methods have opened avenues for creating novel compounds with potential biological activities, including antimicrobial properties (Abdel-rahman et al., 2002).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
properties
CAS RN |
921852-12-2 |
|---|---|
Product Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Molecular Formula |
C21H16ClN5O5 |
Molecular Weight |
453.84 |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
DZNBYVLGEPTGOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)


![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)


![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)